1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea
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Description
1-Allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Hydrogelation and Material Properties
- Anion Influence on Hydrogel Properties : The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, highlighting how anion identities can tune the physical properties of gels. This work suggests potential applications in designing materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Antimicrobial Applications
- Novel Antimicrobial Agents : A series of substituted quinazolines, including those structurally similar to the query compound, exhibited broad-spectrum antimicrobial activity. This suggests that modifications of the pyrazole and oxadiazole moieties can lead to compounds with potential as antimicrobial agents (Buha et al., 2012).
Synthetic Chemistry and Catalysis
- Multicomponent Synthesis Catalyzed by Urea : A study demonstrated a multicomponent one-pot synthesis of pharmaceutically interesting compounds using urea as an organo-catalyst. This process, applicable to the synthesis of pyran-annulated heterocycles, showcases the utility of urea in facilitating complex reactions, potentially including those involving pyrazole and oxadiazole derivatives (Brahmachari & Banerjee, 2014).
Anti-cancer and Antifilarial Research
- Potential Anti-cancer Agents : Pyrazole compounds have been investigated for their anticancer properties, with specific derivatives showing promise as inhibitors of key biological targets. This research direction underscores the potential of pyrazole and oxadiazole derivatives in developing new anticancer therapies (Thomas et al., 2019).
- Antifilarial Activity : Research into 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas has uncovered compounds with significant activity against filarial worms, suggesting that structural analogs could be explored for antifilarial applications (Ram et al., 1984).
properties
IUPAC Name |
1-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-3-5-11-9(17)12-10-14-13-8(18-10)7-4-6-16(2)15-7/h3-4,6H,1,5H2,2H3,(H2,11,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLVOIFITPNBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea |
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